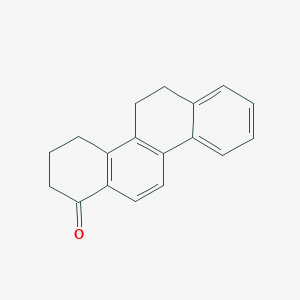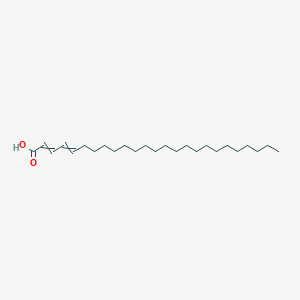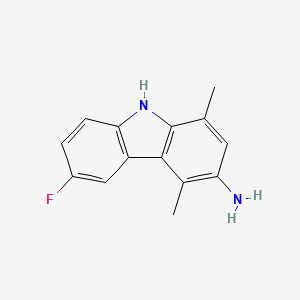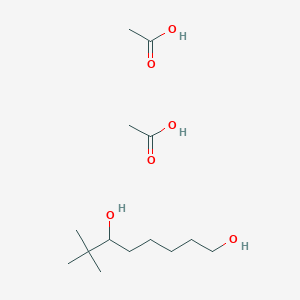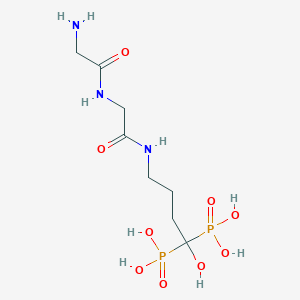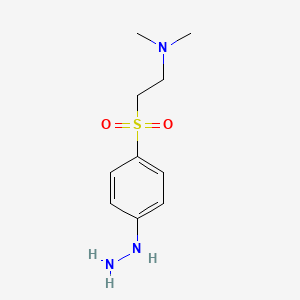
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazinyl group attached to a benzene sulfonyl moiety, along with a dimethylethanamine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
- 4-Hydrazinylbenzenesulfonyl chloride
- N,N-Dimethylethanamine
- Azo and azoxy derivatives of 4-hydrazinylbenzenesulfonyl compounds
Uniqueness
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is unique due to the combination of its hydrazinyl and sulfonyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
112826-14-9 |
|---|---|
分子式 |
C10H17N3O2S |
分子量 |
243.33 g/mol |
IUPAC 名称 |
2-(4-hydrazinylphenyl)sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)7-8-16(14,15)10-5-3-9(12-11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 |
InChI 键 |
VCIQOIZLPCAFGY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


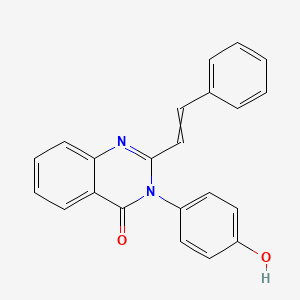
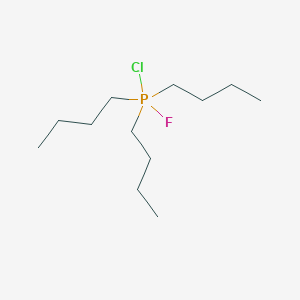
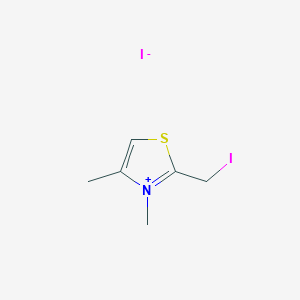
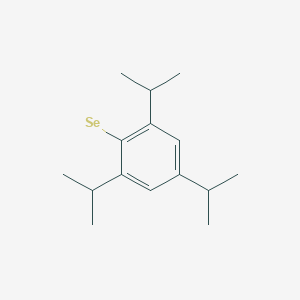
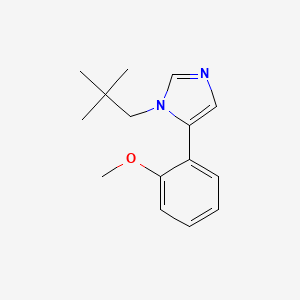
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
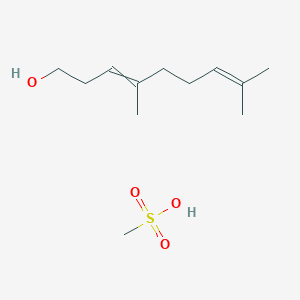
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
